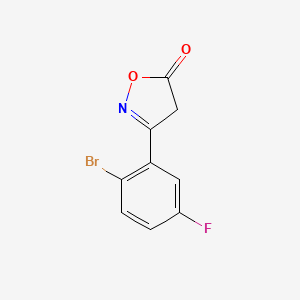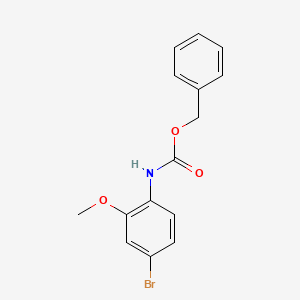
benzyl N-(4-bromo-2-methoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-(4-bromo-2-methoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is characterized by the presence of a benzyl group, a bromine atom, and a methoxy group attached to a phenyl ring, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(4-bromo-2-methoxyphenyl)carbamate typically involves the reaction of benzyl chloroformate with 4-bromo-2-methoxyaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and minimizes the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-(4-bromo-2-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenyl carbamate.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of 4-bromo-2-methoxybenzoic acid.
Reduction: Formation of benzyl N-(2-methoxyphenyl)carbamate.
Substitution: Formation of various substituted phenyl carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl N-(4-bromo-2-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a protecting group for amines, allowing for selective reactions on other functional groups.
Biology: Investigated for its potential use in the development of enzyme inhibitors. Carbamates are known to inhibit cholinesterase enzymes, making them useful in studying enzyme kinetics and mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate. Carbamate derivatives have been studied for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the production of agrochemicals and pesticides. Carbamates are known for their insecticidal properties and are used in formulations to protect crops from pests.
Mécanisme D'action
The mechanism of action of benzyl N-(4-bromo-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates inhibit enzymes by forming a covalent bond with the active site serine residue. This prevents the enzyme from catalyzing its substrate, leading to a decrease in enzyme activity. The bromine and methoxy groups on the phenyl ring can influence the compound’s binding affinity and specificity towards different enzymes.
Comparaison Avec Des Composés Similaires
Benzyl N-(4-bromo-2-methoxyphenyl)carbamate can be compared with other similar compounds such as:
Benzyl N-(4-bromo-3-fluorophenyl)carbamate: Similar structure but with a fluorine atom instead of a methoxy group. This substitution can affect the compound’s reactivity and biological activity.
Benzyl N-(4-bromo-2-fluorophenyl)carbamate: Another similar compound with a fluorine atom in place of the methoxy group. The presence of fluorine can enhance the compound’s stability and lipophilicity.
Benzyl N-(4-bromo-2-hydroxyphenyl)carbamate: Contains a hydroxyl group instead of a methoxy group. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and methoxy groups provides a balance of electron-withdrawing and electron-donating effects, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
330792-79-5 |
|---|---|
Formule moléculaire |
C15H14BrNO3 |
Poids moléculaire |
336.18 g/mol |
Nom IUPAC |
benzyl N-(4-bromo-2-methoxyphenyl)carbamate |
InChI |
InChI=1S/C15H14BrNO3/c1-19-14-9-12(16)7-8-13(14)17-15(18)20-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) |
Clé InChI |
RXCSCONZKZKUBD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)Br)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


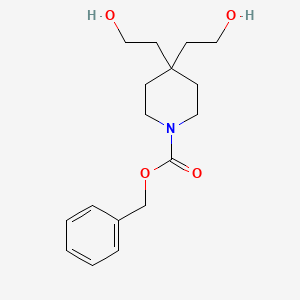


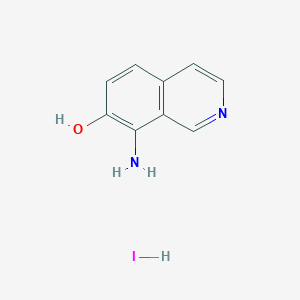
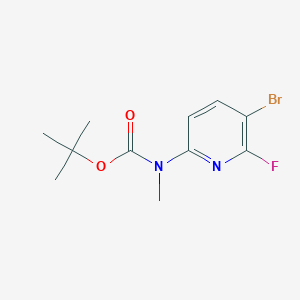
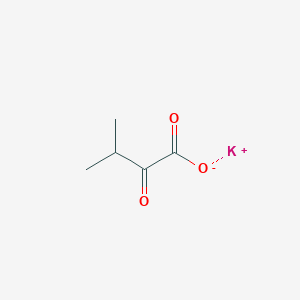
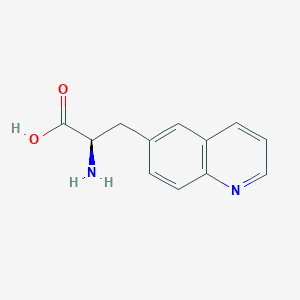
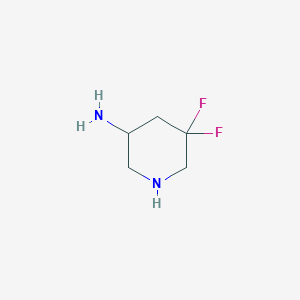
![Tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13501869.png)
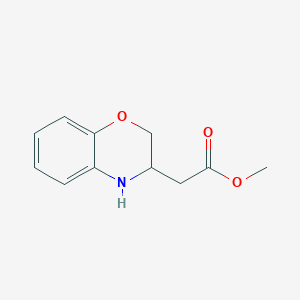
![4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid](/img/structure/B13501899.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,3,4,5-tetrafluorophenyl)propanoic acid](/img/structure/B13501910.png)

